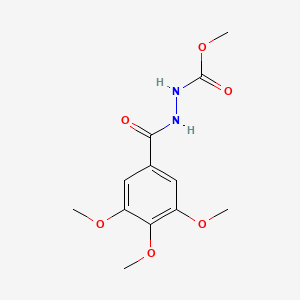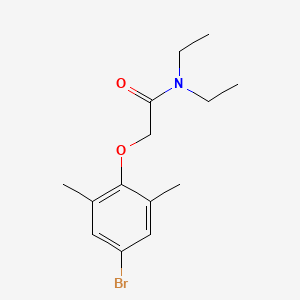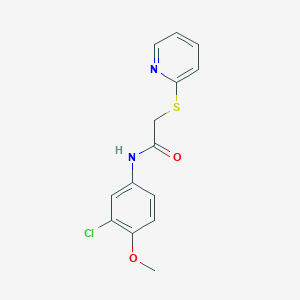![molecular formula C16H22N2O2 B5706857 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)
4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex compound that has been synthesized using various methods and has been studied for its biochemical and physiological effects. In 3.1.1~3,7~]dec-2-yl)benzene-1,2-diol.
Mechanism of Action
The mechanism of action of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol is not well understood. However, studies have suggested that the compound may act as a chelating agent, forming stable complexes with metals. The metal complexes of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol have been shown to exhibit excellent catalytic activity and have potential applications in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol have not been extensively studied. However, studies have suggested that the compound may have potential applications in drug delivery and imaging. The metal complexes of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol have been shown to exhibit excellent imaging properties and may have potential applications in the field of medical imaging.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol is its excellent binding properties with various metals, which makes it an ideal ligand for metal complexes. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol. One of the significant areas of research is the development of metal complexes of the compound for use in catalysis and drug delivery. Another potential area of research is the study of the compound's potential applications in medical imaging. Additionally, studies may be conducted to explore the compound's potential toxicity and its effects on the environment.
Conclusion:
In conclusion, 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol is a complex compound with potential applications in various fields. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects. The metal complexes of the compound have been shown to exhibit excellent catalytic activity and have potential applications in drug delivery and imaging. While the compound has certain advantages, such as its excellent binding properties with metals, its potential toxicity may limit its use in certain applications. Future research may focus on the development of metal complexes of the compound for various applications and the study of its potential toxicity and effects on the environment.
Synthesis Methods
The synthesis of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol is a complex process that involves several steps. One of the most common methods used for synthesizing this compound is the reduction of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-dinitro with sodium borohydride. The reduction process yields 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diamine, which is then coupled with 1,2-dihydroxybenzene to yield 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol.
Scientific Research Applications
The compound 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol has been studied extensively for its potential applications in various fields. One of the significant areas of research is its use as a ligand for metal complexes. The compound has been shown to exhibit excellent binding properties with various metals, including copper, nickel, and zinc. The metal complexes of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol have been studied for their potential applications in catalysis, drug delivery, and imaging.
properties
IUPAC Name |
4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15-6-16(2)9-17(7-15)14(18(8-15)10-16)11-3-4-12(19)13(20)5-11/h3-5,14,19-20H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFSIPABXFHRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC(=C(C=C4)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)benzene-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)

![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)

![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)


![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)



